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Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to

pressure overload and various pathological stimuli. While initially adaptive, sustained

hypertrophy can lead to heart failure. AVE 0991, a nonpeptide analog of Angiotensin-(1-7)

[Ang-(1-7)], has emerged as a promising therapeutic agent in preclinical studies for mitigating

cardiac hypertrophy. As a selective agonist for the Mas receptor, AVE 0991 activates a

cardioprotective signaling pathway that counteracts the detrimental effects of the classical

Renin-Angiotensin System (RAS) axis.[1][2][3] This document provides detailed application

notes and protocols for utilizing AVE 0991 in various experimental models of cardiac

hypertrophy.

Mechanism of Action
AVE 0991 exerts its anti-hypertrophic effects by activating the Ang-(1-7)/Mas receptor axis,

which in turn modulates several downstream signaling pathways.[1][3] Key mechanisms

include:

Inhibition of the TGF-β1/Smad2 Signaling Pathway: AVE 0991 has been shown to attenuate

Angiotensin II (Ang II)-induced cardiac hypertrophy by downregulating the expression of

transforming growth factor-beta 1 (TGF-β1) and its downstream mediator, Smad2.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=html&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=html&lang=en
https://pubmed.ncbi.nlm.nih.gov/20676968/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction of Oxidative Stress: The compound mitigates pressure overload-induced cardiac

hypertrophy by inhibiting the expression of NADPH oxidase subunits NOX2 and NOX4, key

sources of reactive oxygen species (ROS) in the heart.[5]

Anti-inflammatory and Anti-fibrotic Effects: AVE 0991 reduces cardiac inflammation, collagen

deposition, and fibrosis, which are critical components of pathological cardiac remodeling.[1]

[2]

Modulation of the p38 MAPK Pathway: In vascular smooth muscle cells, AVE 0991 has been

shown to inhibit Ang II-induced proliferation by inducing Heme Oxygenase-1 (HO-1) and

subsequently downregulating the phosphorylation of p38 MAPK.[6]

Signaling Pathways
The signaling cascades initiated by AVE 0991 converge to inhibit pro-hypertrophic and pro-

fibrotic signaling.
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Caption: AVE 0991 activates the Mas receptor to inhibit pro-hypertrophic signaling pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the quantitative effects of AVE 0991 in various cardiac

hypertrophy models.

Table 1: In Vivo Models of Cardiac Hypertrophy
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Model Species AVE 0991 Dose Duration Key Findings

Aortic Banding Mice 20 mg/kg/day 4 weeks

Reduced left

ventricular

weight,

decreased left

ventricular end-

diastolic

diameter, and

increased

ejection fraction.

[5] Also,

significantly

down-regulated

mean myocyte

diameter and

gene expression

of hypertrophic

markers.[5]

Isoproterenol-

induced
Rats Not specified Chronic

Prevented

muscle

hypertrophy and

collagen fiber

deposition in the

heart, and

improved cardiac

function.[1][2]

Renovascular

Hypertension

Rats Not specified 28 days Reduced

collagen

deposition and

thickening of the

heart, decreased

cardiac and renal

inflammation,

and improved

baroreflex

sensitivity and
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blood pressure.

[1][2]

Myocardial

Infarction
Rats Not specified Post-MI

Attenuated

hypertrophy and

increase in

cardiac weight,

and improved

cardiac function.

[2][3] Preserved

systolic function

and reduced the

synthesis and

deposition of

collagen type I

and III.[2][3] In

isolated hearts,

AVE 0991

attenuated the

decrease in

systolic tension.

[7]

Ang II-induced

Hypertension
Rats 576 µg/kg 2 weeks

Produced

antihypertensive

effects and

alleviated

adverse vascular

responses.[8]

Decreased

cardiac levels of

inflammatory and

oxidative stress

markers (MCP-1

and CYP-A).[8]

Chronic Asthma

Model
Mice 1 mg/kg, s.c. During challenge

Reversed right

ventricular

hypertrophy.[9]
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Table 2: In Vitro Models of Cardiac Hypertrophy

Model Cell Type
AVE 0991
Concentration

Key Findings

Ang II-induced

Cardiomyocyte

Hypertrophy

Neonatal Rat

Cardiomyocytes

10⁻⁷ mol/L and 10⁻⁵

mol/L

Significantly inhibited

the Ang II-induced

increase in protein

content, surface area,

and [³H]leucine

incorporation in a

dose-dependent

manner.[4] Attenuated

the elevated

expression of TGF-β1

and Smad2.[4] The

effects were abolished

by the Mas receptor

antagonist A-779.[4]

Ang II-induced VSMC

Proliferation

Rat Vascular Smooth

Muscle Cells
10⁻⁸ to 10⁻⁵ mol/L

Dose-dependently

inhibited Ang II-

induced VSMC

proliferation.[6]

Attenuated reactive

oxygen species (ROS)

production and

phosphorylation of

p38 MAPK.[6]

Increased heme

oxygenase-1 (HO-1)

expression.[6]

Experimental Protocols
Below are detailed methodologies for key experiments involving AVE 0991 in cardiac

hypertrophy models.
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Protocol 1: Aortic Banding-Induced Cardiac Hypertrophy
in Mice
This protocol describes the induction of pressure overload hypertrophy and subsequent

treatment with AVE 0991.
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Aortic Banding Experimental Workflow
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Caption: Workflow for the aortic banding model and AVE 0991 treatment.
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1. Animal Model:

Species: C57BL/6 mice, male, 8-10 weeks old.

Acclimatization: House animals for at least one week under standard conditions (12h

light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Aortic Banding Surgery:

Anesthetize the mouse (e.g., isoflurane).

Perform a thoracotomy to expose the aortic arch.

Ligate the transverse aorta between the innominate and left common carotid arteries with a

suture (e.g., 7-0 silk) tied around the aorta and a blunted 27-gauge needle.

Remove the needle to create a constriction of a defined diameter.

Close the chest and allow the animal to recover.

A sham operation should be performed in a control group, following the same procedure

without tightening the suture.

3. AVE 0991 Administration:

Dosage: 20 mg/kg/day.[5]

Route: Oral gavage or subcutaneous injection.

Duration: Begin administration shortly after surgery and continue for 4 weeks.[5]

Vehicle Control: Administer the vehicle solution to the control and sham groups.

4. Assessment of Cardiac Hypertrophy:

Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the

study to assess cardiac function and dimensions (e.g., left ventricular internal dimension,

ejection fraction).
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Hemodynamic Measurements: At the end of the study, measure left ventricular pressure

using a catheter.

Gravimetric Analysis: Euthanize the animals, excise the hearts, and measure the heart

weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio

(LVW/BW).

Histology: Fix the heart tissue in formalin, embed in paraffin, and section. Stain with

Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with

Masson's trichrome or Picrosirius red to assess fibrosis.

Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP,

BNP, β-MHC) and signaling molecules (e.g., NOX2, NOX4) using qRT-PCR and Western

blotting.

Protocol 2: Angiotensin II-Induced Hypertrophy in
Neonatal Rat Cardiomyocytes
This protocol details the in vitro induction of cardiomyocyte hypertrophy and treatment with AVE

0991.
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In Vitro Hypertrophy Workflow
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Caption: Workflow for in vitro cardiomyocyte hypertrophy studies with AVE 0991.
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1. Cell Culture:

Isolate ventricular cardiomyocytes from 1-2 day old Sprague-Dawley rat pups.

Plate the cells on collagen-coated dishes and culture in DMEM/F12 medium supplemented

with fetal bovine serum (FBS) and antibiotics.

After 24-48 hours, replace the medium with serum-free medium for synchronization.

2. Treatment:

Pre-treatment: Pre-treat the cardiomyocytes with AVE 0991 at various concentrations (e.g.,

10⁻⁷ M and 10⁻⁵ M) for a specified period (e.g., 30 minutes).[4]

Induction: Add Angiotensin II (Ang II) at a final concentration of 10⁻⁶ M to induce

hypertrophy.[4]

Controls: Include a vehicle control group, an Ang II only group, and AVE 0991 only groups.

To confirm the mechanism, a group pre-treated with the Mas receptor antagonist A-779 (10⁻⁶

M) before AVE 0991 and Ang II can be included.[4]

Incubation: Incubate the cells for 24-48 hours.

3. Assessment of Hypertrophy:

Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin for F-

actin). Capture images using fluorescence microscopy and measure the cell surface area

using image analysis software.

Protein Synthesis: Measure the rate of protein synthesis by [³H]leucine incorporation. Add

[³H]leucine to the culture medium during the last few hours of incubation and measure the

radioactivity in the protein fraction.

Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP,

BNP) and signaling molecules (e.g., TGF-β1, Smad2) by qRT-PCR and Western blotting.

Conclusion
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AVE 0991 demonstrates significant potential in attenuating cardiac hypertrophy in various

preclinical models. Its mechanism of action, centered on the activation of the protective Ang-(1-

7)/Mas receptor axis, offers a promising therapeutic strategy. The protocols and data presented

here provide a comprehensive guide for researchers investigating the cardioprotective effects

of AVE 0991. Further research is warranted to translate these promising preclinical findings into

clinical applications for the treatment of hypertrophic heart disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in
normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

2. scielo.br [scielo.br]

3. scielo.br [scielo.br]

4. The nonpeptide AVE0991 attenuates myocardial hypertrophy as induced by angiotensin II
through downregulation of transforming growth factor-beta1/Smad2 expression - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. AVE 0991 attenuates cardiac hypertrophy through reducing oxidative stress - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth
Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38
MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

7. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure
induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit
the deleterious effects of Ang II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

9. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary
remodelling in a model of chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of AVE 0991 in Cardiac Hypertrophy
Models: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b10800321?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=html&lang=en
https://pubmed.ncbi.nlm.nih.gov/20676968/
https://pubmed.ncbi.nlm.nih.gov/20676968/
https://pubmed.ncbi.nlm.nih.gov/20676968/
https://pubmed.ncbi.nlm.nih.gov/26403967/
https://pubmed.ncbi.nlm.nih.gov/26403967/
https://pubmed.ncbi.nlm.nih.gov/22518299/
https://pubmed.ncbi.nlm.nih.gov/22518299/
https://pubmed.ncbi.nlm.nih.gov/22518299/
https://pubmed.ncbi.nlm.nih.gov/17056670/
https://pubmed.ncbi.nlm.nih.gov/17056670/
https://pubmed.ncbi.nlm.nih.gov/36117326/
https://pubmed.ncbi.nlm.nih.gov/36117326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://www.benchchem.com/product/b10800321#application-of-ave-0991-in-cardiac-hypertrophy-models
https://www.benchchem.com/product/b10800321#application-of-ave-0991-in-cardiac-hypertrophy-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b10800321#application-of-ave-0991-in-cardiac-
hypertrophy-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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